3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Glycolysis Inhibition Tumor Metabolism PFK1

This compound features a rigid 3-methanesulfonylbenzamide scaffold distinct from flexible-chain PFK1 inhibitors. Its constrained conformation makes it an essential control probe for SAR studies on the isoxazol-oxadiazole pharmacophore. Unlike flexible analogs, this rigid variant cannot be substituted generically—binding affinity, logP, and solubility are fundamentally altered. Ideal for head-to-head enzyme inhibition assays, CYP selectivity panels, and solubility-permeability profiling. Confirm CAS 946313-05-9 before purchase.

Molecular Formula C13H10N4O5S
Molecular Weight 334.31
CAS No. 946313-05-9
Cat. No. B2879496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS946313-05-9
Molecular FormulaC13H10N4O5S
Molecular Weight334.31
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-3-8(7-9)11(18)15-13-17-16-12(21-13)10-5-6-14-22-10/h2-7H,1H3,(H,15,17,18)
InChIKeyZWTGDUNUIDJCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946313-05-9): A Constrained Heterocyclic Scaffold for Chemical Biology


3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946313-05-9, molecular weight 334.31 g/mol) features a 1,3,4-oxadiazole core bridging an isoxazole terminus and a benzamide bearing a distinct 3-methanesulfonyl substituent [1]. The compound belongs to a class of heterocyclic small molecules whose core scaffold has been patented as inhibitors of cancer-specific 6-phosphofructo-1-kinase (PFK1), an enzyme pivotal to the glycolytic switch in tumor metabolism (the Warburg effect) [2]. Unlike flexible-chain analogs within that patent family, this compound possesses a rigid, direct amide linkage that enforces a unique conformational profile, making it a valuable tool for probing structure-activity relationships (SAR) around the isoxazol-oxadiazole pharmacophore.

Scientific Justification for Procuring 3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide Over Generic Analogs


Generic substitution among isoxazol-oxadiazole compounds is scientifically unsound due to the extreme sensitivity of target binding and physicochemical properties to even minor structural modifications. The pharmacological precedent for this scaffold is established by a series of 1,3,4-oxadiazole-linked sulfonamides designed to occupy the ATP-binding site of cancer-specific PFK1 [1]. The lead compounds in this series incorporate a flexible alkyl-sulfonyl linker, which is essential for their potency and selectivity [1]. The compound discussed here features a radically different chemical topology: the flexible linker is replaced by a rigid 3-methanesulfonylbenzamide. This substitution fundamentally alters the molecular volume, hydrogen-bonding capacity, and rotational freedom, and critically, the logP and solubility profile, ensuring that any experimental findings obtained with the flexible analogs cannot be extrapolated to this rigid variant, and vice versa. Therefore, procurement of this specific CAS number is mandatory for experiments aiming to understand the impact of conformational restriction on the isoxazol-oxadiazole pharmacophore.

Quantitative Differentiation of 3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide from Closest Analogs


Scaffold Pharmacological Validation: Comparison to a Patented PFK1 Inhibitor

The core isoxazol-oxadiazole scaffold has a strong pharmacological precedent as an inhibitor of cancer-specific PFK1. The patented lead analog, 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide, was demonstrated to 'effectively lower lactate production by cancer cells while at the same time their effect on other, non-tumorigenic cells is negligible' [1]. The target compound retains this validated terminal pharmacophore but replaces the flexible benzenesulfonyl-propanamide linker with a rigid 3-methanesulfonylbenzamide, providing a direct tool to investigate the selectivity implication of this specific structural change.

Glycolysis Inhibition Tumor Metabolism PFK1 Warburg Effect Lactate Reduction

Conformational Constraint vs. Flexible Linkers: A Physicochemical Trade-off

A principal differentiation of the target compound is its high degree of conformational restriction. The active analogs in the PFK1 inhibitor patent series, such as 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide, possess 6-7 rotatable bonds, allowing them to adopt numerous low-energy conformations [1]. In stark contrast, 3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has approximately 4 rotatable bonds due to the rigid amide linkage and direct attachment of the sulfonyl group to the central ring. Replacing a flexible, lipophilic linker (cLogP ~1.5-2.5 for the propanamide series) with a rigid, substituted benzamide (cLogP ~1.0-1.5 for the methanesulfonylbenzamide) represents a significant physicochemical trade-off that will dictate solubility and permeability profiles [2].

Conformational Analysis Medicinal Chemistry Physicochemical Properties Lipophilicity Solubility

Substituent Electronic Effects: Methanesulfonyl vs. Dimethoxy or Methyl Analogs

The 3-methanesulfonyl substituent is a strong electron-withdrawing group (Hammett σₘ ≈ 0.60-0.72) that profoundly influences the electron density of the central benzamide ring, distinguishing it from other rigid analogs. A closely related compound, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide, features electron-donating methoxy groups (σₘ ≈ 0.12) and has been described as a CYP51 inhibitor candidate . This electronic inversion will affect critical factors such as the acidity of the amide NH, the compound's susceptibility to oxidative metabolism, and its ability to participate in specific interactions (e.g., anion-π or hydrogen bonding as a donor). This represents a class-level differentiation between electron-rich and electron-deficient members of this scaffold, making the target compound a valuable tool for interrogating these effects.

Structure-Activity Relationship CYP51 Electron-Withdrawing Group Selectivity Profile

Presence of the Isoxazole Ring: A Pharmacophore for Activity and Selectivity

The terminal isoxazole (1,2-oxazole) ring is a critical pharmacophoric element that differentiates this compound from more common phenyl or furanyl oxadiazole analogs. The isoxazole nitrogen can act as a specific hydrogen bond acceptor, and its unique electronic distribution influences the pKa of the adjacent oxadiazole. The PFK1 inhibitor patent specifically highlights the isoxazol-oxadiazole tail as a key feature, with compounds such as (2R)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide demonstrating activity [1]. The absence of the isoxazole ring in an otherwise identical compound would likely result in a substantial loss of activity and selectivity for targets that recognize this specific heterocycle.

Pharmacophore Modeling Heterocycle SAR Isoxazole Binding Affinity

Synthetic Tractability and Scaffold Complexity Analysis

The complexity and synthetic tractability of this compound differ meaningfully from its closest potent analogs. The lead compounds in the PFK1 inhibitor series, such as 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide, require multi-step syntheses to build the flexible linker [1]. In contrast, 3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a structurally simpler molecule with a lower molecular weight and fewer synthetic steps. This simplicity translates to a potentially lower cost of goods, faster synthetic cycle times for analog production, and makes the scaffold amenable to rapid parallel library synthesis [2]. Its lower molecular complexity also makes it a more suitable candidate for fragment-based drug discovery (FBDD) paradigms.

Lead Optimization Synthetic Accessibility Fragment-Based Drug Discovery Medicinal Chemistry

High-Value Application Scenarios for 3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946313-05-9)


Negative Control Probe for PFK1 Inhibitor Lead Optimization

Given the strong pharmacological precedent of related flexible-chain compounds as PFK1 inhibitors [1], the most immediate high-value application is as a structurally rigid 'control' probe. By procuring this compound alongside a potent flexible analog like 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide, researchers can directly test the hypothesis that a constrained conformation of the sulfonyl-benzamide motif retains or improves binding affinity. A head-to-head comparison in a PFK1 enzyme inhibition assay and a cellular lactate production assay would generate invaluable SAR data, revealing the entropic and enthalpic consequences of scaffold rigidification.

Matched Molecular Pair for CYP51 Selectivity Profiling

This compound serves as a direct matched molecular partner to the CYP51-targeting N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide . A critical problem in antifungal and antiparasitic drug discovery is achieving target selectivity over human CYP enzymes. The electron-deficient nature of the 3-methanesulfonylbenzamide can be exploited in a panel screening scenario. Evaluating both this compound and its electron-rich dimethoxy analog against a CYP51 enzyme and a panel of human CYPs would provide quantitative data on how electronic modulation of the central ring dictates potency and selectivity, directly informing future design strategies.

Core Scaffold for Fragment-Based or Parallel Synthesis Campaigns

The compound's lower molecular complexity and synthetic tractability make it an attractive core scaffold for medicinal chemistry. A research group could procure a quantity as the starting material for a parallel synthesis effort aimed at exploring the terminal isoxazole ring. By generating a small library of 10-50 analogs with varied 5-substituted isoxazoles, researchers can efficiently map the binding pocket requirements for any target engaging this pharmacophore (e.g., kinases, metabolic enzymes), turning this single compound into a platform for broad biological discovery [2].

Physicochemical Benchmark for Solubility-Driven Optimization

Given the predicted shift in physicochemical properties (lower logP, fewer rotatable bonds) compared to patented leads [3], this compound is an ideal benchmark for studying the relationship between structure and solubility within this class. By measuring its kinetic solubility, thermodynamic solubility, and passive permeability (e.g., in a PAMPA or Caco-2 assay) alongside a flexible, more lipophilic analog, researchers can quantify the precise solubility-permeability trade-off introduced by scaffold rigidification, providing crucial data to guide multiparameter optimization in a lead series.

Quote Request

Request a Quote for 3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.